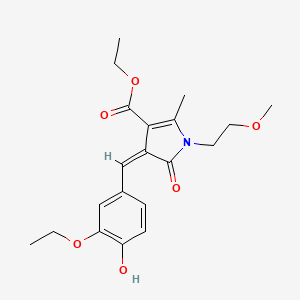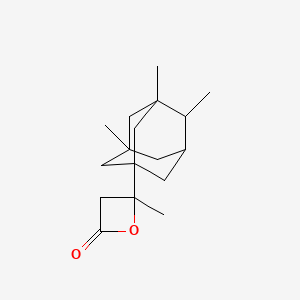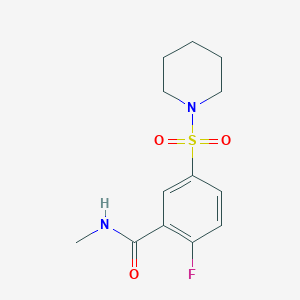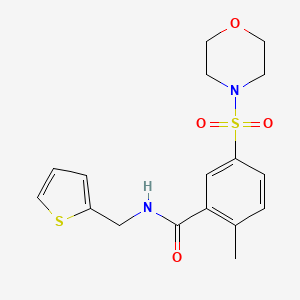
3-(4-morpholinyl)-5-phenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-morpholinyl)-5-phenyl-2-cyclohexen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas such as neuroscience, pharmacology, and medicinal chemistry. This compound is also known as Ro 8-4650 and has been widely studied for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 3-(4-morpholinyl)-5-phenyl-2-cyclohexen-1-one involves its interaction with the NMDA receptor. Ro 8-4650 acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is different from the binding site of the neurotransmitter glutamate. This results in the inhibition of the receptor's activity and the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that Ro 8-4650 can have significant biochemical and physiological effects. For example, Ro 8-4650 has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in various cognitive processes such as attention and decision-making. Additionally, Ro 8-4650 has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-morpholinyl)-5-phenyl-2-cyclohexen-1-one in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, Ro 8-4650 has a relatively long half-life, which means that it can be used in long-term experiments. However, one of the limitations of using Ro 8-4650 is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on 3-(4-morpholinyl)-5-phenyl-2-cyclohexen-1-one. One potential direction is the development of new compounds that are based on the structure of Ro 8-4650 and have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of Ro 8-4650 and its potential applications in the treatment of neurological disorders. Finally, the use of Ro 8-4650 in combination with other compounds may lead to the development of novel therapeutic approaches for various diseases.
Métodos De Síntesis
The synthesis of 3-(4-morpholinyl)-5-phenyl-2-cyclohexen-1-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 4-morpholinylphenyl ketone and cyclohexenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields Ro 8-4650 as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
The unique properties of 3-(4-morpholinyl)-5-phenyl-2-cyclohexen-1-one make it a valuable compound for scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that Ro 8-4650 can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various cognitive processes such as learning and memory. This makes Ro 8-4650 a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
3-morpholin-4-yl-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16-11-14(13-4-2-1-3-5-13)10-15(12-16)17-6-8-19-9-7-17/h1-5,12,14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQFDDJCCNSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971793.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)

![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4971823.png)

![3,4-dimethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4971834.png)
![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971838.png)

![N-{2-[(4-chlorophenyl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4971845.png)
![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)
